N-(Formyl amidino)-N-beta-D-ribofuranosylurea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

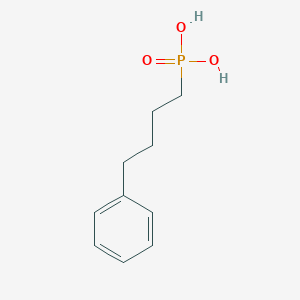

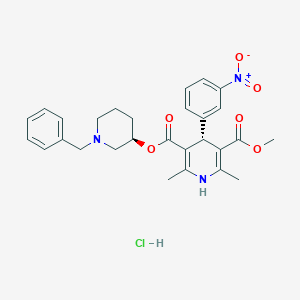

“N-[amino-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]carbamoylamino]methylidene]formamide” is a chemical compound with the molecular formula C8H14N4O6 . It has a molecular weight of 262.22 g/mol .

Molecular Structure Analysis

The molecular structure of this compound consists of an oxolan ring, which is a type of oxygen-containing heterocycle, attached to a carbamoylamino group .Applications De Recherche Scientifique

Biological Effects and Toxicology of Similar Compounds

Research on similar compounds, such as acetamide and formamide derivatives, offers insights into the biological and toxicological effects these substances may have. Kennedy (2001) reviewed the biological consequences of exposure to acetamide, formamide, and their derivatives, highlighting their commercial importance and the variation in biological responses among these chemicals. This indicates that compounds like the one might also have significant biological activities or consequences, warranting further study into their effects and potential applications in toxicology or pharmacology (Kennedy, 2001).

Degradation and Environmental Toxicology

The study by Qutob et al. (2022) on the advanced oxidation processes (AOPs) used to degrade acetaminophen highlights the generation of by-products like hydroquinone, acetamide, and formamide, which share structural similarities with the compound . This suggests potential research applications in environmental toxicology, especially regarding the degradation pathways of pharmaceuticals and their environmental impact (Qutob et al., 2022).

Antifibrinolytic Therapy

Tranexamic acid, another compound reviewed in the literature, is used for its antifibrinolytic properties in various bleeding conditions. While structurally distinct, the research underscores the importance of understanding the biochemical interactions and therapeutic applications of compounds with specific functional groups, suggesting a potential area of investigation for the targeted compound in hemostasis or related medical conditions (McCormack, 2012).

Antimicrobial Potential of Chitosan

Chitosan's antimicrobial potential, as discussed by Raafat and Sahl (2009), is rooted in its unique chemical structure, which includes reactive amino groups. This points to the possibility of the compound , given its specified functional groups, being researched for antimicrobial applications or as a structural component in biopolymeric materials with health-related benefits (Raafat & Sahl, 2009).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[amino-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]carbamoylamino]methylidene]formamide involves the protection of the hydroxyl groups on the sugar moiety, followed by the formation of the carbamate and formamide groups, and deprotection of the hydroxyl groups to obtain the final compound.", "Starting Materials": [ "D-ribose", "N,N'-carbonyldiimidazole", "N,N-diisopropylethylamine", "N,N-dimethylformamide", "N-tert-butoxycarbonyl-L-asparagine", "Hydroxylamine hydrochloride", "Sodium bicarbonate", "Formic acid", "Acetic anhydride", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "D-ribose is protected with acetic anhydride and hydrochloric acid to obtain 1,2,3,5-tetra-O-acetyl-D-ribose.", "The protected D-ribose is treated with N,N'-carbonyldiimidazole and N,N-diisopropylethylamine to form the carbamate intermediate.", "N-tert-butoxycarbonyl-L-asparagine is treated with hydroxylamine hydrochloride in the presence of sodium bicarbonate to obtain the hydroxylamine intermediate.", "The carbamate intermediate is treated with the hydroxylamine intermediate to form the protected amino intermediate.", "The protected amino intermediate is treated with formic acid to form the formamide intermediate.", "The protected hydroxyl groups are deprotected with sodium hydroxide to obtain the final compound, N-[amino-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]carbamoylamino]methylidene]formamide.", "The final compound is purified by extraction with ethyl acetate and recrystallization from methanol and water." ] } | |

Numéro CAS |

65126-88-7 |

Formule moléculaire |

C8H14N4O6 |

Poids moléculaire |

262.22 g/mol |

Nom IUPAC |

N-[N-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]carbamoyl]carbamimidoyl]formamide |

InChI |

InChI=1S/C8H14N4O6/c9-7(10-2-14)12-8(17)11-6-5(16)4(15)3(1-13)18-6/h2-6,13,15-16H,1H2,(H4,9,10,11,12,14,17) |

Clé InChI |

KLSAIGPSXJMERX-UHFFFAOYSA-N |

SMILES isomérique |

C([C@@H]1[C@H]([C@H]([C@@H](O1)N(/C=N/NC=O)C(=O)N)O)O)O |

SMILES |

C(C1C(C(C(O1)NC(=O)NC(=NC=O)N)O)O)O |

SMILES canonique |

C(C1C(C(C(O1)NC(=O)NC(=N)NC=O)O)O)O |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-[[2-Butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]benzonitrile](/img/structure/B193149.png)

![5-(4'-Methyl-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole](/img/structure/B193154.png)

![6-(5-Bromo-2-hydroxyphenyl)-2-tert-butyl-6a,9a-dichloro-8-(4-fluorophenyl)-3a,4,6,10,10a,10b-hexahydroisoindolo[5,6-e]isoindole-1,3,7,9-tetrone](/img/structure/B193172.png)